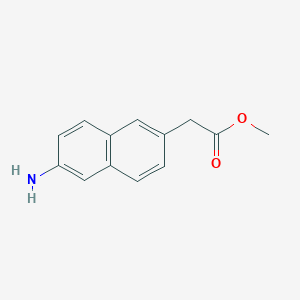

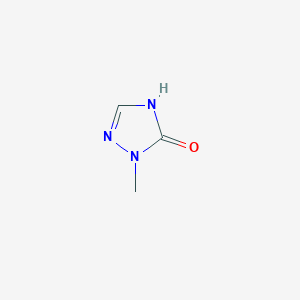

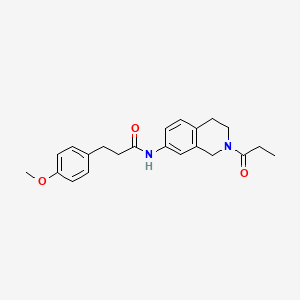

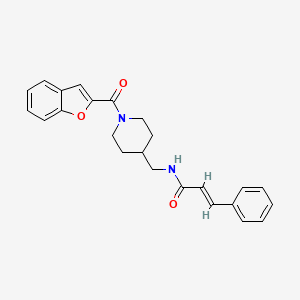

![molecular formula C22H21N3O2S B2905442 6-(4-methoxyphenyl)-3-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 951535-78-7](/img/structure/B2905442.png)

6-(4-methoxyphenyl)-3-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the class of organic compounds known as imidazo[2,1-b]thiazoles . These are aromatic heterocyclic compounds containing an imidazole ring fused to a thiazole ring . Imidazo[2,1-b]thiazoles are reported to have significant analgesic and anti-inflammatory activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring fused to a thiazole ring. The imidazole ring is a five-membered ring consisting of two nitrogen atoms and three carbon atoms. The thiazole ring is also a five-membered ring, but it contains one nitrogen atom, one sulfur atom, and three carbon atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Applications De Recherche Scientifique

Antimicrobial Activity

Compounds with the imidazo[2,1-b][1,3]thiazole moiety have been studied for their antimicrobial properties. They have shown activity against various bacterial and fungal strains. For instance, derivatives of this class have demonstrated effectiveness against Staphylococcus aureus , Klebsiella , and Candida albicans . This suggests potential applications in developing new antimicrobial agents that could be used to treat infections caused by these microorganisms.

Antitubercular Agents

The imidazo[2,1-b][1,3]thiazole derivatives have also been explored for their antitubercular activity. Some derivatives have shown promising results against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . This opens up possibilities for the compound to be used in the treatment of tuberculosis, especially in cases where the bacteria have developed resistance to conventional drugs.

Anticancer Properties

Research has indicated that certain imidazo[2,1-b][1,3]thiazole derivatives possess anticancer activities . These compounds could interfere with the proliferation of cancer cells, making them potential candidates for cancer therapy. Further research in this area could lead to the development of new anticancer drugs.

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of imidazo[2,1-b][1,3]thiazole derivatives have been documented . These effects make them suitable for the development of new medications aimed at treating inflammatory conditions and pain management.

Anticonvulsant Activity

Some derivatives in this class have been reported to have anticonvulsant properties, which could be beneficial in the treatment of epilepsy and other seizure disorders .

Cardiotonic Effects

Imidazo[2,1-b][1,3]thiazole derivatives have shown cardiotonic activities, suggesting their potential use in treating certain heart conditions by improving the contractility of heart muscles .

Diuretic Properties

These compounds have also been investigated for their diuretic effects, which could be useful in managing conditions like hypertension and edema by promoting the excretion of excess fluids from the body .

Herbicidal Activities

Interestingly, some derivatives have been found to possess herbicidal activities, indicating their potential use in agricultural applications to control the growth of unwanted plants .

Orientations Futures

The future research directions for this compound would likely involve further exploration of its biological activities and potential therapeutic applications. For instance, there is ongoing interest in the development of new imidazo[2,1-b]thiazole derivatives with improved pharmacological properties .

Mécanisme D'action

Target of Action

The primary target of this compound is Pantothenate synthetase of Mycobacterium tuberculosis . Pantothenate synthetase is a key enzyme in the biosynthesis of coenzyme A, a vital molecule in numerous metabolic pathways.

Mode of Action

The compound interacts with its target, Pantothenate synthetase, by binding to it . This binding inhibits the normal function of the enzyme, disrupting the biosynthesis of coenzyme A. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The inhibition of Pantothenate synthetase affects the biosynthesis of coenzyme A . Coenzyme A is crucial for several metabolic pathways, including the citric acid cycle and fatty acid synthesis. Therefore, the disruption of coenzyme A production can have significant downstream effects, potentially leading to the inhibition of vital metabolic processes within the cell.

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are predicted in silico

Result of Action

The compound has shown significant in vitro antitubercular activity . Specifically, it has demonstrated an IC50 of 2.03 μM and an IC90 of 15.22 μM against Mycobacterium tuberculosis . It also showed no acute cellular toxicity towards the MRC-5 lung fibroblast cell line .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s solubility can affect its absorption and distribution within the body. Thiazole, the parent compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s pharmacokinetics and pharmacodynamics.

Propriétés

IUPAC Name |

6-(4-methoxyphenyl)-3-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2S/c1-15-20(21(26)23-13-12-16-6-4-3-5-7-16)28-22-24-19(14-25(15)22)17-8-10-18(27-2)11-9-17/h3-11,14H,12-13H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFEHHLMRLNYWFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1R)-1-cyano-2-methylpropyl]-4-methoxy-3-nitrobenzamide](/img/structure/B2905362.png)

![N-((2-(2-methoxyethoxy)pyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2905364.png)

![2-methyl-N-phenyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide](/img/structure/B2905366.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2905371.png)

![4-Fluoro-3-[(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B2905374.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2905381.png)